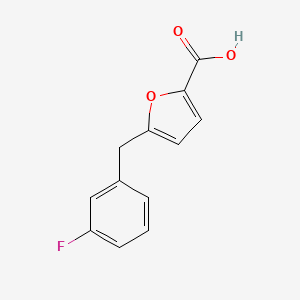

5-(3-Fluorobenzyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-[(3-fluorophenyl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUCLVDVWQORJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and furan-2-carboxylic acid.

Reaction Conditions: The key step involves a nucleophilic substitution reaction where the 3-fluorobenzyl group is introduced to the furan ring. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(3-Fluorobenzyl)furan-2-methanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of furan-containing compounds exhibit significant anticancer properties. The incorporation of the 3-fluorobenzyl group enhances the bioactivity of the furan core, potentially increasing its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer progression .

2. Protein Kinase Modulation

5-(3-Fluorobenzyl)furan-2-carboxylic acid has been investigated for its role as a modulator of protein kinases, particularly in the context of cancer therapy. By affecting kinase activity, this compound may contribute to the regulation of cellular signaling pathways involved in tumor growth and metastasis .

Materials Science

1. Biodegradable Polymers

Furan-based dicarboxylic acids are increasingly being explored as sustainable alternatives to traditional petrochemical-derived materials. This compound can serve as a precursor for synthesizing bio-derived polymers, which are desirable in reducing environmental impact .

2. Synthesis of Resins

The compound can be utilized to create partially bio-based dimethacrylate resins through its reaction with methacrylic acid. These resins have potential applications in coatings and adhesives due to their favorable mechanical properties and biodegradability .

Organic Synthesis

1. Building Block for Complex Molecules

As a versatile building block, this compound can be employed in various synthetic routes to construct more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Reaction Pathways

The compound can undergo typical organic transformations such as esterification and amidation, enabling the formation of esters and amides that are useful in different chemical contexts. For instance, it can react with alcohols to form esters or with amines to yield amides, expanding its utility in chemical synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-Fluorobenzyl)furan-2-carboxylic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the C5 position of furan-2-carboxylic acid significantly alters molecular properties. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

*Estimated based on structural analogs.

- Solubility : Fluorobenzyl derivatives are expected to exhibit moderate solubility in organic solvents (e.g., propan-2-ol) but lower aqueous solubility compared to hydroxylated analogs like 5-(3-hydroxypentyl)furan-2-carboxylic acid .

- Thermodynamic Stability : Nitrophenyl-substituted furans show higher enthalpy of dissolution (e.g., 16.2 kJ/mol for 2-nitrophenyl), whereas fluorobenzyl derivatives may have intermediate values due to balanced polarity .

Biological Activity

5-(3-Fluorobenzyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a furan derivative characterized by a fluorobenzyl group attached to the furan ring. Its molecular formula is . The presence of the fluorine atom may enhance its pharmacological properties, including increased lipophilicity and improved binding affinity to biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Studies involving lipopolysaccharide (LPS)-induced inflammatory responses in macrophages indicated that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed that it can inhibit the growth of various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM against breast and lung cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The furan ring and the fluorobenzyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing binding affinity.

- Cell Signaling Pathways : Evidence suggests that this compound may influence key signaling pathways involved in inflammation and cancer progression, potentially leading to apoptosis in malignant cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy against E. coli and S. aureus. The results showed significant inhibition with MIC values of 15 µg/mL and 20 µg/mL respectively, comparable to traditional antibiotics like ciprofloxacin.

- Anti-inflammatory Research : In a model of acute inflammation induced by LPS, treatment with the compound resulted in a reduction of inflammatory markers by approximately 40%, highlighting its potential for therapeutic use in inflammatory conditions .

- Cytotoxicity Assay : A cytotoxicity assay performed on MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability, with an IC50 value determined at 25 µM, suggesting promising anticancer properties .

Q & A

Basic: What synthetic routes are established for 5-(3-Fluorobenzyl)furan-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a fluorobenzyl group to a furan-2-carboxylic acid scaffold. A common strategy includes:

- Step 1: Reacting 3-fluorobenzyl bromide or chloride with a furan-2-carboxylate ester under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution.

- Step 2: Acid hydrolysis of the ester intermediate to yield the carboxylic acid.

- Purification: Recrystallization or column chromatography is recommended to achieve high purity (>95%) .

Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | 3-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | ~65–75 | |

| Hydrolysis | HCl (6M), reflux, 4h | ~90 |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify substituent patterns on the furan ring and fluorobenzyl group (e.g., coupling constants for aromatic protons).

- ¹³C NMR: Confirm carbonyl (C=O) and quaternary carbons.

- FT-IR: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve 3D structure and confirm regiochemistry (if crystals are obtainable) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Data: Limited acute/chronic toxicity data are available; assume moderate hazard .

- PPE: Lab coat, nitrile gloves, and safety goggles. Use in a fume hood.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: 2–8°C in a tightly sealed, light-resistant container .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Purity Verification: Confirm compound purity via HPLC (>98%) to rule out impurities influencing activity .

- Assay Reproducibility: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

- Structural Analog Comparison: Compare with analogs like 5-(2-fluorophenyl)furan-2-carboxylic acid to isolate substituent effects .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., fluorobenzyl position vs. activity) .

Advanced: What computational approaches predict reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular Docking: Screen against target proteins (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values.

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .

Advanced: How can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with varying substituents (e.g., 5-(4-fluorobenzyl) or 5-(chlorobenzyl)) .

- Biological Testing: Use a standardized assay panel (e.g., antimicrobial, anticancer) to quantify activity differences.

- QSAR Modeling: Correlate substituent parameters (e.g., logP, Hammett σ) with bioactivity using multivariate regression .

Advanced: What methodologies elucidate environmental degradation pathways?

Methodological Answer:

- Photolysis Studies: Expose to UV light (254–365 nm) in aqueous solutions and monitor degradation via LC-MS.

- Biodegradation Assays: Incubate with soil microbiota and analyze metabolites (e.g., defluorinated products).

- Ecotoxicity Screening: Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.